3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one" can involve multi-component reactions, as seen in the one-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones . Such methods are advantageous due to their operational simplicity and high yields. Additionally, the synthesis of related compounds like 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles involves key intermediates that can lead to various heterocyclic systems .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction . Computational methods like density functional theory (DFT) are also employed to predict molecular geometry, vibrational frequencies, and NMR chemical shift values, which are then compared with experimental data .
Chemical Reactions Analysis
The chemical behavior of related compounds can be studied through spectroscopic methods and electrochemical studies. For instance, polarographic studies have been conducted on compounds with similar structures to understand their reduction processes and acid-base equilibria . The electrochemical behavior of pyrazoles has been investigated to elucidate the influence of various substituents on the mechanism of anodic oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. Theoretical calculations can provide insights into molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties . These properties are crucial for understanding the reactivity and stability of the compounds. Additionally, the solubility and interaction with solvents can be studied using models like the integral equation formalism polarizable continuum model (IEFPCM) .
properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-20-14-7-5-13(6-8-14)11-18-15-10-12(2)4-9-16(15)21-17(18)19/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQITTZXAZURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one |
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